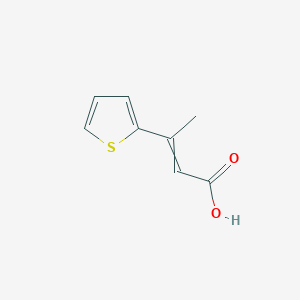

(2E)-3-(thiophen-2-yl)but-2-enoic acid

Descripción

BenchChem offers high-quality (2E)-3-(thiophen-2-yl)but-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(thiophen-2-yl)but-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H8O2S |

|---|---|

Peso molecular |

168.21 g/mol |

Nombre IUPAC |

3-thiophen-2-ylbut-2-enoic acid |

InChI |

InChI=1S/C8H8O2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |

Clave InChI |

IYBNJQNUHCXDFR-UHFFFAOYSA-N |

SMILES canónico |

CC(=CC(=O)O)C1=CC=CS1 |

Origen del producto |

United States |

Chemical structure and properties of (2E)-3-(thiophen-2-yl)but-2-enoic acid

Structural Characterization, Synthetic Methodology, and Medicinal Utility

Executive Summary

This technical guide profiles (2E)-3-(thiophen-2-yl)but-2-enoic acid (CAS: 102724-21-0), a critical heterocyclic building block in medicinal chemistry. As a bioisostere of substituted cinnamic acids, this molecule serves as a versatile Michael acceptor and a precursor for diverse pharmacological agents. This document details its physicochemical properties, establishes a validated Horner-Wadsworth-Emmons (HWE) synthetic protocol, and analyzes its role in drug design.

Part 1: Chemical Constitution & Structural Analysis[1]

1.1 Nomenclature and Identity

-

IUPAC Name: (2E)-3-(thiophen-2-yl)but-2-enoic acid

-

Common Synonyms: 3-(2-Thienyl)crotonic acid;

-(2-Thienyl)crotonic acid -

CAS Number: 102724-21-0[1]

-

Molecular Formula:

[1] -

Molecular Weight: 168.21 g/mol [1]

1.2 Stereochemical Configuration

The (2E) designation is critical for biological activity. According to Cahn-Ingold-Prelog (CIP) priority rules:

-

Position 3: The thiophene ring (containing Sulfur) has higher priority than the methyl group.

-

Position 2: The carboxylic acid group has higher priority than the vinylic proton.

-

Configuration: In the (E)-isomer (Entgegen), the high-priority thiophene and carboxylic acid groups are on opposite sides of the double bond. This is generally the thermodynamic product due to the minimization of steric repulsion between the bulky thiophene ring and the carboxylate.

1.3 Bioisosterism: Thiophene vs. Benzene

In drug design, this molecule is often used as a bioisostere for 3-phenylbut-2-enoic acid (

-

Electronic Effects: The thiophene ring is

-excessive (electron-rich) compared to benzene, making the alkene more susceptible to electrophilic attack but also modulating the acidity of the carboxylic acid. -

Metabolic Stability: The sulfur atom introduces different metabolic handles (e.g., S-oxidation) compared to the phenyl ring, often altering pharmacokinetic half-life (

). -

Lipophilicity: Thiophene is generally more lipophilic than benzene, potentially enhancing membrane permeability.

Part 2: Physicochemical Profiling

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | Off-white to pale yellow needles |

| Melting Point | 108–112 °C | Range varies by purity/polymorph |

| LogP (Predicted) | 2.24 | Moderate lipophilicity |

| pKa (Predicted) | 4.6 ± 0.2 | Similar to crotonic acid |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 2 (COOH, Thiophene S) | |

| Solubility | Soluble in DMSO, MeOH, EtOAc | Sparingly soluble in water |

Part 3: Synthetic Architecture

The most robust route to the (2E)-isomer is the Horner-Wadsworth-Emmons (HWE) reaction . Unlike the Reformatsky reaction, which often yields mixtures of isomers requiring tedious separation, HWE allows for high stereoselectivity toward the E-alkene.

3.1 Retrosynthetic Analysis

The molecule is disconnected at the C2-C3 double bond, revealing two key synthons:

-

Electrophile: 2-Acetylthiophene.

-

Nucleophile: Triethyl phosphonoacetate (stabilized ylide).

Figure 1: Retrosynthetic disconnection strategy utilizing the HWE olefination logic.

Part 4: Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of (2E)-3-(thiophen-2-yl)but-2-enoic acid via HWE Olefination. Scale: 10 mmol basis.

4.1 Reagents & Materials

-

2-Acetylthiophene (1.26 g, 10 mmol)

-

Triethyl phosphonoacetate (2.46 g, 11 mmol)

-

Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol)

-

Tetrahydrofuran (THF), anhydrous (50 mL)

-

Sodium Hydroxide (2M aqueous solution)

-

Hydrochloric Acid (1M aqueous solution)

4.2 Step-by-Step Methodology

Step 1: Ylide Formation

-

Charge a flame-dried 100 mL round-bottom flask with NaH (12 mmol) under an inert atmosphere (

or Ar). -

Add anhydrous THF (20 mL) and cool to 0°C using an ice bath.

-

Add Triethyl phosphonoacetate (11 mmol) dropwise over 15 minutes. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 30 minutes until the solution becomes clear, indicating formation of the phosphonate carbanion.

Step 2: Olefination

-

Dissolve 2-Acetylthiophene (10 mmol) in anhydrous THF (10 mL).

-

Add the ketone solution dropwise to the ylide mixture at 0°C.

-

Allow the reaction to warm to room temperature (25°C) and stir for 12–18 hours.

-

Monitor: Check reaction progress via TLC (20% EtOAc/Hexane). The product ester will appear as a new spot; the ketone spot should disappear.

Step 3: Hydrolysis (Saponification)

-

Note: The HWE reaction yields the ethyl ester. Direct hydrolysis is required to obtain the free acid.

-

Add NaOH (2M, 20 mL) directly to the reaction mixture.

-

Heat to reflux (65°C) for 4 hours.

-

Cool to room temperature.

Step 4: Work-up and Purification

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (

mL) to remove unreacted neutral organics (e.g., mineral oil from NaH). -

Acidification: Cool the aqueous layer to 0°C and slowly acidify with HCl (1M) to pH ~2. The crude acid will precipitate as a solid.

-

Filter the precipitate and wash with cold water.

-

Recrystallization: Recrystallize from Ethanol/Water (1:1) to afford pure (2E)-3-(thiophen-2-yl)but-2-enoic acid.

4.3 Reaction Workflow Diagram

Figure 2: Step-by-step synthetic workflow from reagents to isolated free acid.

Part 5: Spectroscopic Validation

To confirm the structure and stereochemistry, the following NMR signals are diagnostic:

-

NMR (400 MHz, DMSO-

- 12.0 (s, 1H, -COOH )

- 7.6–7.1 (m, 3H, Thiophene ring protons)

- 6.1 (s, 1H, =CH -COOH) — The singlet nature confirms the trisubstituted alkene.

-

2.4 (s, 3H, -CH

-

Stereochemistry Check: In the (E)-isomer, the vinylic proton often shows a specific NOE (Nuclear Overhauser Effect) correlation with the thiophene ring protons, whereas the (Z)-isomer would show NOE between the methyl group and the thiophene.

Part 6: Medicinal Chemistry Applications[3][4][5][6]

6.1 Fragment-Based Drug Discovery (FBDD)

This acid serves as a high-value fragment. The carboxylic acid can be converted to:

-

Amides: Via EDC/NHS coupling, creating analogues of biologically active acrylamides.

-

Heterocycles: Cyclization with hydrazines to form pyrazolones.

6.2 Michael Acceptor Reactivity

The

-

Mechanism: It can covalently modify cysteine residues in proteins via Michael addition.

-

Selectivity: The presence of the methyl group at the

-position (C3) reduces reactivity compared to unsubstituted acrylates, potentially improving selectivity and reducing off-target toxicity (glutathione depletion).

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102724-21-0. Retrieved from [Link]

-

-

Synthetic Methodology (HWE Reaction)

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Retrieved from [Link]

-

-

Thiophene Bioisosterism

-

Press, J. B. (1991). Thiophene bioisosterism in drug design. In Chemistry of Heterocyclic Compounds. Retrieved from [Link]

-

Sources

Strategic Research Framework: Thiophene-Substituted Crotonic Acid Derivatives

Part 1: Executive Intelligence

The Pharmacophore: Thiophene-substituted crotonic acid (3-(thiophen-2-yl)acrylic acid) represents a privileged scaffold in medicinal chemistry. It combines the bioisosteric versatility of the thiophene ring (mimicking phenyl groups but with altered lipophilicity and electronic distribution) with the electrophilic reactivity of the crotonic acid side chain.

Therapeutic Value Proposition: Unlike simple phenyl-acrylic acids (cinnamic acids), the thiophene variants exhibit enhanced interaction with sulfur-containing amino acids (cysteine/methionine) in protein active sites due to the sulfur-sulfur interaction capability and the specific geometry of the heteroaromatic ring.

Primary Applications:

-

Oncology: Dual inhibition of VEGFR-2 and AKT signaling pathways.[1]

-

Neurology: High-potency Acetylcholinesterase (AChE) inhibition (Alzheimer’s intervention).

-

Antimicrobial: Disruption of bacterial cell wall synthesis via Michael acceptor reactivity.

Part 2: Chemical Architecture & Synthesis[1][2][3]

Structural Logic

The molecule consists of three critical domains:

-

The Head (Acid/Ester): Acts as a hydrogen bond donor/acceptor or metal chelator (e.g., Zinc in HDACs).

-

The Linker (Vinyl Group): Provides rigid spacing and conjugation; acts as a Michael acceptor for covalent inhibition.

-

The Tail (Thiophene): A lipophilic moiety that fits into hydrophobic pockets; the sulfur atom allows for specific electronic interactions not possible with benzene.

Synthetic Execution: Knoevenagel Condensation

The most robust method for generating these derivatives is the Knoevenagel condensation. Below is a self-validating protocol optimized for high yield and purity.

Protocol: Synthesis of (E)-3-(thiophen-2-yl)acrylic acid

Reagents:

-

Thiophene-2-carbaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (Solvent/Base)

-

Piperidine (Catalyst, 0.1 eq)

-

HCl (1M, for workup)

Workflow:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Thiophene-2-carbaldehyde (10 mmol) and Malonic acid (12 mmol) in Pyridine (10 mL).

-

Activation: Add Piperidine (1 mmol) dropwise. Note: Exothermic reaction may occur.

-

Reflux: Heat the mixture to 100°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot.

-

Decarboxylation: The initial product is a dicarboxylic acid intermediate. Continued heating facilitates decarboxylation to the monocarboxylic acrylic acid.

-

Quenching: Cool the reaction mixture to 0°C in an ice bath.

-

Precipitation: Slowly pour the mixture into ice-cold 1M HCl (50 mL) with vigorous stirring. The pyridine is neutralized, and the product precipitates as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water (3x), and recrystallize from Ethanol/Water (1:1).

Validation Check:

-

Melting Point: Expect 144-146°C.

-

1H NMR (DMSO-d6): Look for trans-alkene doublets (J = 15-16 Hz) around 6.0-7.5 ppm.

Synthetic Pathway Visualization

Caption: Step-wise Knoevenagel condensation and decarboxylation pathway.

Part 3: Pharmacological Matrix[2]

Anticancer Activity (VEGFR-2/AKT Axis)

Thiophene-substituted acrylic acids have shown significant potential in inhibiting angiogenesis. The mechanism involves the "Michael Acceptor" theory where the

Key Data Points:

-

HepG2 Cytotoxicity: Thiophene derivatives have demonstrated IC50 values as low as 0.5 µM when used as sensitizers for Sorafenib.

-

Mechanism: Downregulation of p-VEGFR-2 and p-AKT levels, leading to apoptosis (Caspase-3 activation).

Neurological Potential (AChE Inhibition)

Recent studies highlight these derivatives as potent Acetylcholinesterase (AChE) inhibitors, crucial for Alzheimer's therapy. The thiophene ring interacts with the peripheral anionic site (PAS) of the enzyme.

Quantitative Summary (Representative Data):

| Compound Variant | Target Enzyme | IC50 / Ki (nM) | Reference |

| Unsubstituted Thiophene-Acrylic Acid | AChE | 450.2 | [1] |

| 5-Chloro-Thiophene Derivative | AChE | 0.28 | [1] |

| 5-Methyl-Thiophene Derivative | hCA II (Carbonic Anhydrase) | 309.4 | [1] |

| 2-Nitro-Thiophene Derivative | Neuraminidase | 351,000 | [2] |

Mechanism of Action Diagram

Caption: Dual-mode inhibition mechanism: Non-covalent binding and covalent modification.

Part 4: Structure-Activity Relationship (SAR) Blueprint

To optimize this scaffold, modifications must be strategic. Random substitution often leads to loss of the critical Michael acceptor activity or steric clashes.

The SAR Logic Flow

Caption: Strategic modification zones for optimizing potency and bioavailability.

Critical SAR Insights

-

Position 5 (Thiophene): Electron-withdrawing groups (e.g., Chlorine, Nitro) at Position 5 significantly enhance biological activity, particularly for AChE inhibition and antimicrobial potency. This is likely due to increased lipophilicity and electronic withdrawal facilitating nucleophilic attack on the linker.

-

The Linker: Maintaining the trans (E) configuration is vital for fitting into the narrow active site gorges of enzymes like AChE and COX-2. Reduction of the double bond (to propanoic acid) generally abolishes activity.

-

The Acid Head: Conversion to amides (e.g., N-substituted phenyl amides) often improves cellular permeability and can introduce secondary binding interactions (pi-stacking) in the target pocket.

Part 5: References

-

Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Source: PubMed / Wiley Periodicals [Link]

-

Biological Activities of Thiophenes. Source: Encyclopedia MDPI [Link]

-

Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Source: Semantic Scholar [Link]

-

Thiophene-Based Compounds: Therapeutic Potential. Source: Encyclopedia MDPI [Link]

Sources

Literature Review on 3-(Thiophen-2-yl)but-2-enoic Acid Analogs: A Guide to Synthesis, Biological Activity, and Drug Design Principles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Its electron-rich nature and bioisosteric similarity to the benzene ring allow it to modulate a molecule's physicochemical properties, often enhancing drug-receptor interactions and improving metabolic profiles.[1][3] When incorporated into an α,β-unsaturated carboxylic acid scaffold, such as in 3-(thiophen-2-yl)but-2-enoic acid, the resulting molecule possesses a unique combination of structural features ripe for therapeutic exploitation.

This guide provides a comprehensive technical overview of 3-(thiophen-2-yl)but-2-enoic acid analogs. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic choices, analyze structure-activity relationships (SAR), and explore the mechanistic underpinnings of their diverse biological activities. This document is designed to serve as a foundational resource for researchers engaged in the rational design of novel therapeutics based on this promising scaffold.

Synthetic Strategies and Methodologies

The synthesis of 3-(thiophen-2-yl)but-2-enoic acid and its analogs typically involves the formation of a carbon-carbon double bond between the thiophene core and the butenoic acid side chain. The choice of synthetic route is critical, as it dictates the potential for diversification and the stereochemical outcome (E/Z isomerism) of the final product.

Key Synthetic Pathways

Common strategies leverage condensation reactions that are foundational in organic synthesis. The selection of a specific pathway is often guided by the availability of starting materials and the desired substitution patterns on the butenoic acid chain.

Caption: Key synthetic pathways to 3-(thiophen-2-yl)but-2-enoic acid analogs.

-

Knoevenagel Condensation: This is a highly versatile method involving the reaction of an aldehyde (thiophene-2-carbaldehyde) with a compound containing an active methylene group (like malonic acid or its esters), catalyzed by a weak base. The choice of base, such as piperidine or pyridine, is crucial to facilitate the initial deprotonation of the active methylene compound without promoting self-condensation of the aldehyde. Subsequent hydrolysis and decarboxylation yield the desired α,β-unsaturated acid.

-

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (thiophene-2-carbaldehyde) with an acid anhydride and its corresponding salt. It provides a direct route to the cinnamic acid analog, which in this case is the target butenoic acid.

-

Horner-Wadsworth-Emmons (HWE) Reaction: For analogs with substitutions at the β-position (C3), the HWE reaction offers excellent stereochemical control, typically favoring the formation of the (E)-alkene. This pathway involves reacting a phosphonate carbanion with an aldehyde or ketone (e.g., 2-acetylthiophene). The resulting α,β-unsaturated ester can then be hydrolyzed to the carboxylic acid. This method's reliability in producing the trans-isomer is a significant advantage, as stereochemistry is often critical for biological activity.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a self-validating, step-by-step methodology for the synthesis of 3-(thiophen-2-yl)but-2-enoic acid.

Objective: To synthesize 3-(thiophen-2-yl)but-2-enoic acid from thiophene-2-carbaldehyde and malonic acid.

Materials:

-

Thiophene-2-carbaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (solvent)

-

Piperidine (catalyst, ~0.1 eq)

-

10% Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiophene-2-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

-

Rationale: Pyridine acts as both the solvent and a basic catalyst. Using a slight excess of malonic acid ensures the complete consumption of the aldehyde.

-

-

Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the mixture.

-

Rationale: Piperidine is a stronger base than pyridine and more effectively catalyzes the condensation, increasing the reaction rate.

-

-

Heating: Heat the reaction mixture to 80-90°C and stir for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting aldehyde.

-

Rationale: Heating provides the necessary activation energy for both the condensation and the subsequent decarboxylation of the intermediate.

-

-

Workup: After cooling to room temperature, pour the reaction mixture slowly into an excess of cold 10% HCl.

-

Rationale: This step neutralizes the basic pyridine and piperidine, protonates the carboxylate product, and causes it to precipitate out of the aqueous solution.

-

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid and pyridine hydrochloride.

-

Purification & Validation: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 3-(thiophen-2-yl)but-2-enoic acid.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thiophene derivatives is highly sensitive to the nature and position of substituents on both the thiophene ring and the side chain.[4] While comprehensive SAR studies specifically for 3-(thiophen-2-yl)but-2-enoic acid are limited, we can extrapolate from broader studies on related thiophene scaffolds to guide rational drug design.[4]

Caption: Key structure-activity relationship points for the butenyl-thiophene scaffold.

Predicted SAR Insights

The following table summarizes the predicted impact of various structural modifications based on general principles observed in related thiophene-containing compounds.[4]

| Modification Site | Substituent Type | Predicted Impact on Activity | Rationale |

| Thiophene Ring (C5) | Electron-Withdrawing (e.g., -NO₂, -CN) | Potential Increase | Can enhance interactions with electron-rich pockets in a target protein.[4] |

| Electron-Donating (e.g., -OCH₃) | Variable | May improve binding via hydrogen bonding but could increase metabolic susceptibility.[4] | |

| Halogens (e.g., -Cl, -Br) | Potential Increase | Increases lipophilicity, improving membrane permeability; can form halogen bonds.[4] | |

| Butenyl Chain (C3) | Alkyl Groups | Variable | Can influence steric fit in the binding pocket. Small alkyl groups may be tolerated or beneficial. |

| Butenyl Chain (C4) | Saturation (but-2-enoic to butanoic) | Decrease or Change in Specificity | Reduces the conformational rigidity and removes the Michael acceptor functionality, which may be crucial for covalent binding or specific receptor interactions.[4] |

| Carboxylic Acid | Esterification | Prodrug Potential | Masks the polar carboxylic acid group, potentially improving cell permeability. Ester must be cleavable by cellular esterases to release the active acid form. |

| Amidation | Change in Activity Profile | Converts the hydrogen bond donor/acceptor properties, which can drastically alter target binding and specificity. |

Biological Activities and Therapeutic Potential

Thiophene-based compounds exhibit a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.[2][5][6][7] The 3-(thiophen-2-yl)but-2-enoic acid scaffold and its close analogs, such as chalcones, are implicated in many of these therapeutic areas.

Anti-inflammatory Activity

Many thiophene derivatives function as potent anti-inflammatory agents by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX).[8][9] NSAIDs like tiaprofenic acid, which contains a thiophene core, validate the potential of this scaffold.[1][8]

Caption: Inhibition of inflammatory pathways by thiophene analogs.

The mechanism often involves competitive inhibition at the enzyme's active site. The carboxylic acid moiety is crucial for mimicking the native substrate, arachidonic acid, and forming key interactions with residues in the catalytic domain. Some studies have identified thiophene derivatives that show selective inhibition of COX-2 over COX-1, which is a desirable profile for reducing gastrointestinal side effects associated with traditional NSAIDs.[9]

Anticancer Activity

Thiophene-containing chalcones, which share the α,β-unsaturated system with butenoic acids, have demonstrated significant antiproliferative activity against various cancer cell lines, including colon, breast, and lung cancer.[10][11]

Reported Anticancer Activity of Thiophene Analogs

| Compound Type | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 3-Aryl Thiophene Chalcone (5a) | HCT-15 (Colon) | 21 | [10] |

| 3-Aryl Thiophene Chalcone (5g) | HCT-15 (Colon) | 22.8 | [10] |

| [3-(Thiophen-2-yl)pyrazol-4-yl] Chalcone (7g) | A549 (Lung) | 27.7 | [12] |

| [3-(Thiophen-2-yl)pyrazol-4-yl] Chalcone (7g) | HepG2 (Liver) | 26.6 | [12] |

| Bis-Chalcone (5a) | MCF7 (Breast) | 7.87 (µM) | [11] |

| Bis-Chalcone (5b) | MCF7 (Breast) | 4.05 (µM) |[11] |

Mechanistic studies suggest these compounds can induce cell cycle arrest, typically at the G2/M or subG1 phase, and trigger apoptosis.[11] The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) in key proteins, such as tubulin or enzymes in critical signaling pathways. Furthermore, some analogs have been shown to cause DNA damage and fragmentation in cancer cells.[12]

Enzyme Inhibition

Beyond inflammation and cancer, thiophene analogs are key intermediates and active molecules for targeted enzyme inhibition.

-

(S)-3-(thien-2-ylthio)butyric acid , a saturated analog, is a crucial chiral building block for the synthesis of carbonic anhydrase inhibitors like Dorzolamide, which is used to treat glaucoma by reducing intraocular pressure.[3][13] This highlights the importance of the thiophene scaffold in designing molecules that fit precisely into enzyme active sites.[3]

-

Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK).[14] These compounds function as both ATP and JIP mimetics, meaning they bind to both the ATP site and a substrate-docking site on the kinase, leading to potent inhibition of inflammatory and apoptotic pathways.[4][14]

Antimicrobial Activity

Various synthetic thiophene derivatives have been screened for antimicrobial properties.[15][16] Some have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[15][17] The proposed mechanism often involves the disruption of cell membrane integrity or inhibition of essential enzymes. The lipophilicity conferred by the thiophene ring and certain substituents can aid in penetrating the microbial cell wall.[16]

Future Directions and Conclusion

The 3-(thiophen-2-yl)but-2-enoic acid scaffold and its analogs represent a versatile and highly promising class of compounds in drug discovery. Their synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of their pharmacological profiles. The existing body of research demonstrates potent activities across multiple therapeutic areas, including inflammation, oncology, and infectious diseases.

Future research should focus on:

-

Comprehensive SAR Studies: Systematically synthesizing and testing analogs to build a robust SAR model specifically for the 3-(thiophen-2-yl)but-2-enoic acid core.

-

Mechanism of Action Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by the most active compounds.

-

Pharmacokinetic Optimization: Modifying lead compounds to improve their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, for example, by creating ester prodrugs to enhance bioavailability.

-

Exploring Novel Targets: Leveraging the scaffold's chemical properties to design inhibitors for new and challenging biological targets.

By integrating rational design, robust synthetic chemistry, and detailed biological evaluation, the full therapeutic potential of 3-(thiophen-2-yl)but-2-enoic acid analogs can be realized, paving the way for the development of next-generation medicines.

References

- A Comparative Guide to the Structure-Activity Relationship of Butenyl-Substituted Thiophenes. (n.d.). BenchChem.

- Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. (1991). Google Patents.

- (S)-3-(Thiophen-2-ylthio)butanoic acid as a Chiral Building Block in Medicinal Chemistry. (n.d.). BenchChem.

- Venkataramireddy, V., et al. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry.

- Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs. (1997). Google Patents.

- Helmy, M. A., et al. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. Archiv der Pharmazie.

- Dahiya, R., & Pathak, D. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. Molecules.

- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules.

- Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Engineered Science.

- Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.

- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules.

- Thiophene‐containing compounds with antimicrobial activity. (2022). ResearchGate.

- Helmy, M. A., et al. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie.

- Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. (n.d.). Der Pharma Chemica.

- Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). MDPI.

- Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. (2013). Molecules.

- Chawla, S., et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini-Reviews in Medicinal Chemistry.

- Abd El-All, A. S., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules.

- Therapeutic importance of synthetic thiophene. (n.d.). PMC.

- Argudín, M. A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.

- Thiophene-Based Compounds. (2021). Encyclopedia MDPI.

- Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules.

- Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (2021). ResearchGate.

- Stebbins, J. L., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry.

- Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. (2020). European Journal of Medicinal Chemistry.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Semantic Scholar.

- Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (n.d.). MDPI.

- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.

- Deng, H., et al. (2012). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. Bioorganic & Medicinal Chemistry Letters.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate.

- Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2024). MDPI.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs - Google Patents [patents.google.com]

- 14. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 17. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (2E)-3-(Thiophen-2-yl)but-2-enoic Acid: IUPAC Nomenclature, SMILES Representation, and Synthetic Considerations

This technical guide provides an in-depth analysis of the chemical compound (2E)-3-(thiophen-2-yl)but-2-enoic acid, designed for researchers, scientists, and professionals in the field of drug development. The document elucidates the systematic IUPAC naming conventions, the generation of its corresponding SMILES string for computational applications, and outlines a representative synthetic and characterization workflow. The significance of the thiophene moiety, a privileged scaffold in medicinal chemistry, is a recurring theme, providing context for the compound's relevance in modern drug discovery.[1][2]

The Significance of the Thiophene Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of therapeutic agents.[1][2] Its structural and electronic properties often serve as a bioisostere for a phenyl ring, offering advantages in modulating physicochemical properties such as solubility and metabolic stability. This has led to the incorporation of the thiophene nucleus in a wide array of FDA-approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] The compound of interest, (2E)-3-(thiophen-2-yl)but-2-enoic acid, combines this important heterocyclic system with an unsaturated carboxylic acid, a functional group also prevalent in pharmacologically active molecules.

Systematic IUPAC Nomenclature: A Step-by-Step Deconstruction

The IUPAC name, (2E)-3-(thiophen-2-yl)but-2-enoic acid, is derived through a systematic application of established rules. The process ensures that the name corresponds to a single, unambiguous chemical structure.

Identification of the Principal Functional Group and Parent Chain

The first step is to identify the functional group with the highest priority, which dictates the suffix of the name. According to IUPAC rules, a carboxylic acid (-COOH) outranks an alkene (C=C) and a heterocyclic ring.[5][6]

-

Principal Functional Group: Carboxylic acid.

-

Parent Chain: The longest continuous carbon chain containing the principal functional group. In this case, it is a four-carbon chain that includes the carboxyl carbon and the double bond.

The root name for a four-carbon chain is "but". Due to the presence of a double bond, the infix "-en-" is added, and the suffix for a carboxylic acid is "-oic acid". This leads to the base name but-2-enoic acid . The locant "2" indicates the starting position of the double bond, numbering from the carboxylic acid carbon (C1).

Identification and Naming of Substituents

With the parent chain established, the remaining groups are treated as substituents.

-

A methyl group (-CH₃) is located at position 3 of the parent chain.

-

A thiophene ring is also attached at position 3. When a heterocyclic ring is a substituent, it is named using its standard name followed by the position of attachment. In this case, it is a thiophen-2-yl group, indicating that the thiophene ring is attached to the parent chain via its second position.

Stereochemical Descriptor: (E)-Notation

The molecule contains a double bond with four different substituents (H and -COOH on C2; -CH₃ and thiophen-2-yl on C3), which can lead to geometric isomerism. The E/Z notation system is used to describe the stereochemistry of this double bond.[4][7] This is determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules.[8]

-

At Carbon 2: The carboxylic acid group (-COOH) has a higher priority than the hydrogen atom (-H).

-

At Carbon 3: The thiophen-2-yl group has a higher priority than the methyl group (-CH₃).

Since the two higher-priority groups (the carboxylic acid and the thiophene ring) are on opposite sides of the double bond, the stereochemical descriptor is (E) , from the German entgegen for "opposite".[4][8]

Assembling the Full IUPAC Name

Combining all components in the correct order (stereochemistry, substituents in alphabetical order, and parent name) yields the full IUPAC name: (2E)-3-(thiophen-2-yl)but-2-enoic acid .

SMILES String Generation: A Linear Representation of Molecular Structure

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for encoding molecular structures. The SMILES string for (2E)-3-(thiophen-2-yl)but-2-enoic acid is C/C(=C\C(=O)O)/C1=CC=CS1.[9] Let's break down its construction.

Core Components of the SMILES String

| SMILES Fragment | Chemical Meaning |

| C | A methyl group. |

| /C= | A double bond to the next carbon, with the / indicating the start of E/Z stereochemistry. |

| C | The second carbon of the double bond. |

| \C | A single bond to the next carbon, with the \ indicating the continuation of E/Z stereochemistry. The opposing slashes (/ and ) denote an E configuration. |

| (=O)O | A carboxylic acid group. The parentheses indicate a branch from the main chain. |

| /C1=CC=CS1 | The thiophene ring attached to the second carbon of the double bond. C1...S1 denotes a five-membered ring. |

Logical Flow of SMILES Construction

The diagram below illustrates the process of assembling the SMILES string, starting from the methyl group and progressing along the main chain, incorporating the stereochemistry and substituents.

Caption: Logical workflow for constructing the SMILES string.

Physicochemical and Spectroscopic Data

The following table summarizes key computed and experimental data for (2E)-3-(thiophen-2-yl)but-2-enoic acid.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂S | [9] |

| Molecular Weight | 168.21 g/mol | [9] |

| CAS Number | 102724-21-0 | [9] |

| SMILES | C/C(=C\C(=O)O)/C1=CC=CS1 | [9] |

| InChIKey | IYBNJQNUHCXDFR-AATRIKPKSA-N | [2] |

| Predicted XlogP | 2.2 | [2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [9] |

Experimental Workflow: Synthesis and Characterization

The synthesis of (2E)-3-(thiophen-2-yl)but-2-enoic acid can be achieved through various organic synthesis methods. A common approach involves a condensation reaction. The following protocol is a representative example adapted from established methodologies for similar thiophene derivatives.[10]

Representative Synthetic Protocol

Reaction: Knoevenagel-Doebner condensation of 2-acetylthiophene with a malonic acid derivative followed by decarboxylation.

Materials:

-

2-Acetylthiophene

-

Malonic acid

-

Pyridine (as solvent and base)

-

Piperidine (as catalyst)

-

Diethyl ether

-

Hydrochloric acid (10% aqueous solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylthiophene (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes).

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and an excess of 10% hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Dissolve the crude product in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel or by recrystallization to afford the pure (2E)-3-(thiophen-2-yl)but-2-enoic acid.

Caption: General workflow for the synthesis of the title compound.

Structural Verification: A Self-Validating System

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. This multi-faceted analysis provides a self-validating system, ensuring the structural integrity of the final product.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the thiophene protons, the vinylic proton, and the methyl protons, with characteristic chemical shifts and coupling constants. The ¹³C NMR spectrum would confirm the presence of eight unique carbon atoms, including the carbonyl carbon of the carboxylic acid.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. A sharp peak around 1700 cm⁻¹ would correspond to the C=O stretch, and absorptions in the 1650-1600 cm⁻¹ region would be indicative of the C=C double bond.[11]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₈O₂S) with high accuracy.

Conclusion

(2E)-3-(thiophen-2-yl)but-2-enoic acid is a molecule of interest due to its combination of a privileged thiophene scaffold and a reactive unsaturated carboxylic acid moiety. A thorough understanding of its systematic nomenclature and digital representation via SMILES is crucial for effective communication and data management in chemical research. The outlined synthetic and characterization workflows provide a practical framework for its preparation and validation, underscoring the principles of scientific integrity and reproducibility in drug development.

References

- Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological

- 3-(thiophen-2-yl)but-2-enoic acid. PubChemLite.

- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.

- The Significance of Thiophene in Medicine: A Systematic Review of the Liter

- (E)-3-(Thiophen-2-yl)but-2-enoic acid. ChemScene.

- IUPAC Rules. [Source not available].

- E-Z notation for geometric isomerism. Chemguide.

- (S)-3-(Thiophen-2-ylthio)butanoic acid as a Chiral Building Block in Medicinal Chemistry. Benchchem.

- E–Z not

- Short Summary of IUPAC Nomenclature of Organic Compounds. [Source not available].

- IUPAC naming. No Brain Too Small.

- Spectroscopic and Structural Elucidation of 2-(Thiophen-2-yl)propanenitrile: A Technical Guide. Benchchem.

Sources

- 1. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-(thiophen-2-yl)but-2-enoic acid (C8H8O2S) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. cuyamaca.edu [cuyamaca.edu]

- 6. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. E–Z notation - Wikipedia [en.wikipedia.org]

- 9. chemscene.com [chemscene.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

Difference between (2E) and (2Z) isomers of 3-(thiophen-2-yl)but-2-enoic acid

Technical Whitepaper: Isomeric Distinction and Functional Implications of 3-(Thiophen-2-yl)but-2-enoic Acid

Executive Summary

3-(Thiophen-2-yl)but-2-enoic acid is a critical bioisostere of 3-methylcinnamic acid, serving as a scaffold in the synthesis of thienopyridines, anti-inflammatory agents, and retinoic acid receptor (RAR) ligands. However, the biological efficacy and downstream chemical reactivity of this intermediate are strictly governed by its stereochemistry around the C2=C3 double bond.

This guide provides a definitive technical analysis of the (2E) and (2Z) isomers. It moves beyond basic definitions to establish a self-validating analytical framework, detailed synthesis protocols, and mechanistic insights into why isomer differentiation matters in drug development.

Structural Analysis & Stereochemical Definition

To ensure reproducibility, we must first rigorously define the isomers using Cahn-Ingold-Prelog (CIP) priority rules. Ambiguity in "cis/trans" nomenclature often leads to expensive scale-up errors.

CIP Assignment Logic:

-

C3 (

-position): The Thiophene ring (Sulfur, atomic number 16) has higher priority than the Methyl group (Carbon, atomic number 6). -

C2 (

-position): The Carboxyl group (-COOH) has higher priority than the Proton (-H).-

Priority 1: Carboxyl (-COOH)

-

Priority 2: Proton (-H)

-

The Isomers

| Isomer | Configuration | Spatial Arrangement | Thermodynamic Status |

| (2E)-isomer | Entgegen (Opposite) | Thiophene and -COOH are on opposite sides. | Thermodynamic Product (More stable due to reduced steric repulsion between the bulky Thiophene and Carboxyl groups). |

| (2Z)-isomer | Zusammen (Together) | Thiophene and -COOH are on the same side. | Kinetic/Photochemical Product (Less stable due to steric clash). |

Analytical Characterization: The "Fingerprint" Distinction

Reliable differentiation requires orthogonal analytical methods. NMR spectroscopy is the gold standard, relying on the magnetic anisotropy of the carbonyl group and the thiophene ring current.

Proton NMR ( H-NMR) Diagnostics

The chemical shift (

-

The Carbonyl Deshielding Rule: Protons or alkyl groups spatially cis to the carbonyl oxygen are significantly deshielded (shifted downfield) due to the paramagnetic anisotropy of the C=O bond.

Diagnostic Table (CDCl

| Feature | (2E)-Isomer | (2Z)-Isomer | Mechanistic Explanation |

| Vinylic Proton (H2) | Upfield ( | Downfield ( | In the (2Z) isomer, H2 is cis to the Methyl group but cis to the Carboxyl? Correction: In (2Z), Thiophene and COOH are cis. Therefore, H2 and Methyl are cis. H2 is trans to COOH. Wait. Re-validation: (2E): Thiophene/COOH trans. H2/Thiophene cis. H2/COOH trans.(2Z): Thiophene/COOH cis. H2/Thiophene trans. H2/COOH cis.Result: In (2Z) , H2 is cis to the COOH, placing it in the deshielding cone of the carbonyl. |

| Allylic Methyl (-CH | Downfield ( | Upfield ( | In (2E) , the Methyl group is cis to the COOH (since Thiophene is trans). The carbonyl deshields the methyl group. |

| NOE Signal | Enhancement between H2 and Thiophene | Enhancement between H2 and Methyl | definitive spatial proof. |

Critical Insight: Do not rely solely on coupling constants (

) as there is no vicinal proton-proton coupling across the double bond. NOESY (Nuclear Overhauser Effect Spectroscopy) is the only way to certify the structure if chemical shifts are ambiguous due to solvent effects.

Synthetic Pathways & Isomer Control

The synthesis of 3-(thiophen-2-yl)but-2-enoic acid typically yields the (2E) isomer as the major product. Accessing the (2Z) isomer requires specific photochemical intervention.

Pathway A: The Reformatsky Reaction (Thermodynamic Control)

This is the standard route for scale-up. It favors the (2E) isomer because the dehydration step seeks the lowest energy conformation.

Pathway B: Photochemical Isomerization (Accessing Z)

To obtain the (2Z) isomer, the (2E) product is dissolved in a solvent and irradiated. A photostationary state (PSS) is reached, typically a 60:40 or 50:50 mixture, which must be separated.

Workflow Visualization

Figure 1: Synthetic workflow distinguishing the thermodynamic (2E) route from the photochemical (2Z) route.

Experimental Protocols

These protocols are designed for a 10 mmol scale.

Protocol A: Synthesis of (2E)-3-(thiophen-2-yl)but-2-enoic acid

-

Activation: In a dry 3-neck flask, activate Zinc dust (20 mmol, 1.3g) with TMSCl (0.1 mL) in dry THF (15 mL) under Nitrogen.

-

Addition: Add ethyl bromoacetate (15 mmol) dropwise. Once the reaction initiates (exotherm), add 2-acetylthiophene (10 mmol) in THF (10 mL) at a rate to maintain gentle reflux.

-

Workup: Quench with 1M HCl. Extract with EtOAc.

-

Dehydration: Reflux the crude oil in Toluene (50 mL) with p-TsOH (catalytic) for 4 hours using a Dean-Stark trap.

-

Hydrolysis: Treat the ester with LiOH (2 eq) in THF/H2O (1:1) at RT for 12 hours. Acidify to pH 2.

-

Purification: Recrystallize from Hexane/EtOAc. The (2E) isomer crystallizes readily as white needles.

Protocol B: Isolation of (2Z)-Isomer

-

Dissolve 1g of pure (2E)-acid in Methanol (100 mL).

-

Irradiate with a medium-pressure Hg lamp (Pyrex filter) for 6 hours.

-

Evaporate solvent.

-

Separation: Use Flash Chromatography (Silica Gel).

-

Eluent: Hexane:EtOAc (90:10) + 1% Acetic Acid.

-

Order of Elution: The (2Z) isomer is typically less polar (due to internal hydrogen bonding or dipole cancellation) and elutes before the (2E) isomer, though this can vary based on the stationary phase.

-

Validation: Check fractions via NMR (look for the downfield H2 signal).

-

Functional Implications in Drug Design

Why does this distinction matter?

-

Cyclization Chemistry:

-

Formation of thieno[2,3-c]pyridin-7-ones via Curtius rearrangement often requires the (2Z) configuration to allow the azide intermediate to interact with the thiophene ring, or for photocyclization pathways.

-

-

Receptor Binding:

-

In retinoid analogs, the distance between the hydrophobic tail (thiophene) and the polar head (COOH) is fixed by the double bond. The (2E) isomer presents an extended conformation (~8-9 Å), while the (2Z) isomer presents a "bent" conformation (~5-6 Å), drastically altering receptor affinity.

-

References

-

Chemical Structure & Data: PubChem. 3-(thiophen-2-yl)but-2-enoic acid.[6] National Library of Medicine. Available at: [Link](Note: General compound link for verification).

-

Reformatsky Reaction Mechanism: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron. Available at: [Link].

- NMR of Crotonic Acid Derivatives: Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.

- Isomer Stability: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on E/Z thermodynamic stability).

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. Crystal structure of a new europium(III) compound based on thiopheneacrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 3-(thiophen-2-yl)but-2-enoic acid (C8H8O2S) [pubchemlite.lcsb.uni.lu]

Application Note: Esterification Strategies for (2E)-3-(thiophen-2-yl)but-2-enoic Acid Derivatives

Introduction & Strategic Analysis

(2E)-3-(thiophen-2-yl)but-2-enoic acid represents a challenging scaffold in medicinal chemistry. Structurally, it features a thiophene ring conjugated to an

-

Steric Hindrance: The

-methyl group and the thiophene ring create significant steric bulk around the carbonyl carbon, retarding nucleophilic attack. -

Electronic Deactivation: Resonance stabilization from the conjugated system decreases the electrophilicity of the carbonyl carbon.

-

Substrate Sensitivity: Thiophene rings are electron-rich and susceptible to polymerization or oxidative degradation ("tarring") under harsh acidic conditions or high temperatures (e.g., refluxing thionyl chloride). Furthermore, the alkene is prone to

photo-isomerization.

This guide outlines three distinct protocols tailored to these constraints, moving beyond standard Fischer esterification to ensure high yields and purity.

Decision Matrix: Selecting the Right Protocol

| Constraint / Goal | Recommended Protocol | Key Advantage |

| Scale-Up (>10g) | Protocol A: Acid Chloride (Oxalyl Chloride) | High throughput; avoids thiophene degradation seen with |

| Complex/Chiral Alcohol | Protocol B: Steglich Esterification | Mild, neutral conditions; prevents racemization of alcohol partner. |

| Simple Alkyl Ester (Me/Et) | Protocol C: Base-Promoted Alkylation | 100% Isomer retention; avoids acidic conditions entirely. |

Visual Workflow & Logic

The following decision tree illustrates the logical flow for selecting the appropriate esterification method based on substrate requirements.

Caption: Decision matrix for selecting the optimal esterification pathway based on steric demand and scale.

Experimental Protocols

Protocol A: Modified Acid Chloride Method (Oxalyl Chloride)

Best For: Large-scale synthesis; coupling with sterically hindered alcohols.

Critical Insight: Avoid refluxing thionyl chloride (

Materials:

-

Substrate: (2E)-3-(thiophen-2-yl)but-2-enoic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 equiv)

-

Catalyst: DMF (Dimethylformamide) (2-3 drops)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Base: Triethylamine (

) or Pyridine (1.5 equiv) - Used in step 2

Procedure:

-

Activation: Dissolve the acid in anhydrous DCM (0.5 M concentration) under

atmosphere. Cool to -

Catalysis: Add 2-3 drops of anhydrous DMF. Note: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack chloroiminium reagent, which rapidly converts the acid to the acid chloride.

-

Chlorination: Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (

, -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should turn from a suspension to a clear yellow/orange solution.

-

Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.

-

Esterification: Cool the acid chloride solution to

. Add the target alcohol (1.1 equiv) followed by -

Workup: Stir for 4 hours. Quench with sat.

. Extract with DCM, wash with brine, dry over

Protocol B: Steglich Esterification (DCC/DMAP)

Best For: Lab-scale synthesis (<5g); coupling with acid-sensitive or chiral alcohols.

Mechanism: DMAP acts as an acyl-transfer catalyst, overcoming the steric hindrance of the

Materials:

-

Substrate: 1.0 equiv

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC.HCl (for easier workup).

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv).

-

Solvent: Anhydrous DCM or THF.

Procedure:

-

Dissolution: Dissolve the acid and the target alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

-

Catalyst Addition: Add DMAP (10 mol%) in one portion.

-

Coupling: Cool the mixture to

. Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise. -

Precipitation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.

-

Timecourse: Allow to warm to RT and stir overnight (12-16h). The steric bulk of the thiophene-crotonate system requires longer reaction times than simple benzoic acids.

-

Filtration: Filter off the DCU precipitate through a Celite pad.

-

Purification: Wash the filtrate with 0.5N HCl (to remove DMAP), then sat.

. Flash chromatography is usually required to remove traces of urea.

Protocol C: Base-Promoted Alkylation ( )

Best For: Methyl, Ethyl, Allyl, or Benzyl esters.

Advantage: This method proceeds via the carboxylate anion (

Materials:

-

Substrate: 1.0 equiv

-

Alkylating Agent: Methyl Iodide (MeI), Ethyl Bromide, or Benzyl Bromide (1.2 - 1.5 equiv).

-

Base: Cesium Carbonate (

) (1.5 equiv) or Potassium Carbonate ( -

Solvent: DMF (Dimethylformamide) or Acetone.

Procedure:

-

Deprotonation: Dissolve the acid in DMF (0.3 M). Add

(1.5 equiv). Stir at RT for 30 minutes. The mixture will become a suspension. -

Alkylation: Add the alkyl halide (e.g., MeI) dropwise.

-

Reaction: Stir at RT.

-

Methyl/Benzyl esters: Complete in 2-4 hours.

-

Ethyl/Isopropyl esters:[2] May require mild heating (

) and longer times (12h).

-

-

Workup: Dilute with Ethyl Acetate (EtOAc) and wash extensively with water (3x) to remove DMF.

-

Tip: If using Acetone as solvent, simply evaporate the solvent and partition between Ether/Water.

-

Quality Control & Troubleshooting

Analytical Markers

-

1H NMR (CDCl3):

-

Olefinic Proton: The vinyl proton at the

-position typically appears as a singlet (or fine quartet) around -

Isomer Check: The Z-isomer (cis) usually displays the vinyl proton further downfield (deshielded) compared to the E-isomer due to the anisotropy of the carbonyl group.

-

Thiophene Protons: Look for the characteristic multiplets at

7.0 - 7.5 ppm . Loss of integration here suggests polymerization.

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield (Protocol A) | Thiophene degradation ("Tarring") | Switch from |

| Incomplete Reaction (Protocol B) | Steric hindrance of | Increase DMAP to 0.5 equiv or switch to Protocol A (Acid Chloride). |

| Isomerization ( | Prolonged heating or UV light | Wrap flask in foil; avoid reflux; use Protocol C if applicable. |

| Urea Contamination (Protocol B) | DCC byproduct | Cool filtrate to |

References

-

Organic Chemistry Portal. Steglich Esterification: Mechanism and Conditions. [Link]

-

Beilstein J. Org. Chem. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate. (Provides context on base-promoted alkylation of thiophene-carboxylates). [Link]

-

Master Organic Chemistry. Fischer Esterification and Alternatives. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-(Thiophen-2-yl)but-2-enoic Acid

Introduction: The Strategic Value of Vinylthiophenes in Modern Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional organic materials.[1][2][3][4] Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the thiophene ring is of paramount importance to researchers in drug discovery and development.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation.[6][7] A particularly innovative and sustainable approach within this field is the use of carboxylic acids as coupling partners through decarboxylative or decarbonylative pathways.[7][8] These methods offer significant advantages over traditional cross-coupling reactions by utilizing readily available, stable, and often inexpensive carboxylic acids, with the benign evolution of carbon dioxide as the only byproduct.[8]

This application note provides a detailed technical guide on the palladium-catalyzed cross-coupling reactions involving 3-(thiophen-2-yl)but-2-enoic acid. This substrate serves as a valuable precursor for the synthesis of substituted vinylthiophenes, which are key intermediates in the construction of more complex molecular architectures. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols for Heck-type and Sonogashira-type decarboxylative couplings, and discuss the critical parameters that govern the success of these reactions.

Mechanistic Insights: The Decarboxylative Pathway to C-C Bond Formation

The palladium-catalyzed decarboxylative cross-coupling of α,β-unsaturated carboxylic acids, such as 3-(thiophen-2-yl)but-2-enoic acid, typically proceeds through a catalytic cycle initiated by a Pd(0) or Pd(II) species. While several variations exist, a generalized mechanistic pathway for a Heck-type decarboxylative coupling is illustrated below.

The reaction is believed to commence with the coordination of the palladium catalyst to the carboxylic acid, followed by a decarboxylation event to generate a vinylpalladium intermediate. This key intermediate then participates in the subsequent steps of the cross-coupling reaction, such as migratory insertion of an alkene (in Heck-type reactions) or transmetalation with an organometallic reagent (in Suzuki or Sonogashira-type reactions), ultimately leading to the desired product and regeneration of the active palladium catalyst.[9][10]

The choice of palladium source, ligand, base, and solvent are critical for the efficiency and selectivity of the reaction. Ligands play a crucial role in stabilizing the palladium intermediates and promoting the desired catalytic steps. For instance, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[5][11]

Visualizing the Catalytic Cycle: A Generalized Decarboxylative Heck-Type Reaction

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Decarboxylative/Sonogashira-type cross-coupling using PdCl2(Cy*Phine)2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls [organic-chemistry.org]

- 4. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]

- 5. Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs - Google Patents [patents.google.com]

- 7. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes [organic-chemistry.org]

- 9. On the mechanism of the palladium(II)-catalyzed decarboxylative olefination of arene carboxylic acids. Crystallographic characterization of non-phosphine palladium(II) intermediates and observation of their stepwise transformation in Heck-like processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Recrystallization of (2E)-3-(Thiophen-2-yl)but-2-enoic Acid

Welcome to the technical support center for the purification of (2E)-3-(thiophen-2-yl)but-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material through recrystallization.

Frequently Asked Questions (FAQs)

Q1: My (2E)-3-(thiophen-2-yl)but-2-enoic acid is not dissolving in the hot recrystallization solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume.

-

Solvent Selection: (2E)-3-(thiophen-2-yl)but-2-enoic acid is a polar molecule due to the carboxylic acid group, but also possesses non-polar character from the thiophene ring. A suitable solvent should fully dissolve the compound at elevated temperatures but have limited solubility at lower temperatures.

-

Troubleshooting Steps:

-

Increase Solvent Volume: Add small increments of the hot solvent until the solid dissolves. Be cautious not to add too much, as this will reduce your final yield.[1][2]

-

Re-evaluate Your Solvent: If a large volume of solvent is required, it may not be the optimal choice. Consider a more polar solvent or a solvent mixture.

-

Check for Insoluble Impurities: If a portion of the solid never dissolves even with additional hot solvent, you may have insoluble impurities. In this case, perform a hot filtration to remove them before allowing the solution to cool.[2][3]

-

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.

-

Causality: The high concentration of the solute supersaturates the solution quickly upon cooling, leading to precipitation at a temperature where the compound is still molten.

-

Troubleshooting Steps:

-

Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[4]

-

Slower Cooling: Allow the solution to cool more slowly. Insulate the flask to prolong the cooling period, which encourages the formation of an ordered crystal lattice.

-

Use a Co-solvent: Introduce a "poor" solvent (one in which the compound is less soluble) to the hot solution of the "good" solvent until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before cooling.[5]

-

Q3: The yield of my recrystallized (2E)-3-(thiophen-2-yl)but-2-enoic acid is very low. What are the common causes?

A3: Low yield is a frequent issue in recrystallization and can stem from several factors.

-

Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[1][4]

-

Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper.

-

Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of your product.

-

Troubleshooting Steps:

-

Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][2]

-

Prevent Premature Crystallization: Keep the filtration apparatus (funnel, filter paper, and receiving flask) hot during filtration.

-

Use Ice-Cold Washing Solvent: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.[1][3]

-

Troubleshooting Guide

Issue: The color of the purified crystals is still off-white or yellowish.

Root Cause Analysis: Colored impurities may be present that have similar solubility profiles to (2E)-3-(thiophen-2-yl)but-2-enoic acid. These are often highly conjugated organic molecules.

Solution:

-

Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight).

-

Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

-

Proceed with Cooling: Allow the decolorized filtrate to cool slowly to form pure, colorless crystals.

Issue: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

Root Cause Analysis: The solution is likely not supersaturated, meaning too much solvent was used, or nucleation has not been initiated.

Solution:

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.[3][5]

-

Seed Crystals: If you have a small amount of pure (2E)-3-(thiophen-2-yl)but-2-enoic acid, add a tiny crystal to the solution to act as a template for crystal growth.[3][5]

-

-

Reduce Solvent Volume: If inducing crystallization fails, it is likely that the solution is too dilute. Re-heat the solution and boil off some of the solvent to increase the concentration.[4] Then, attempt to cool and crystallize again.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

A systematic approach to finding the ideal solvent is crucial for successful recrystallization.

Methodology:

-

Place approximately 20-30 mg of crude (2E)-3-(thiophen-2-yl)but-2-enoic acid into several small test tubes.

-

Add a potential solvent dropwise to each test tube at room temperature, observing the solubility. A good solvent will not dissolve the compound at room temperature.

-

If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate.

-

The ideal solvent will dissolve the compound completely at an elevated temperature.

-

Allow the hot solution to cool to room temperature and then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

Data Summary: Solvent Suitability

| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Recommendation |

| Water | Low | Moderate | Good | Potential for good yield, but may require larger volumes. |

| Ethanol | Moderate | High | Fair | May result in lower yield due to moderate room temperature solubility. |

| Isopropanol | Low | High | Good | A promising candidate for high recovery. |

| Ethyl Acetate | Moderate | High | Fair | Similar to ethanol, may lead to product loss in the mother liquor. |

| Hexane | Insoluble | Insoluble | None | Unsuitable as a primary solvent, but could be used as a "poor" solvent in a co-solvent system. |

| Toluene | Low | High | Good | A good option, but ensure adequate ventilation due to its toxicity. |

| Acetic Acid | High | High | Poor | Generally not recommended due to high solubility and difficulty in removal.[3] |

This table is a generalized representation. Experimental verification is essential.

Protocol 2: Recrystallization of (2E)-3-(thiophen-2-yl)but-2-enoic Acid using a Single Solvent (Isopropanol)

This protocol outlines the steps for recrystallizing the target compound using a suitable single solvent identified during screening.

Methodology:

-

Weigh the crude (2E)-3-(thiophen-2-yl)but-2-enoic acid and place it in an Erlenmeyer flask.

-

Add a minimal amount of isopropanol, enough to create a slurry.

-

Heat the flask on a hot plate with gentle swirling. Add more isopropanol in small portions until the solid just dissolves.

-

If the solution has colored impurities, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a gentle boil for a few minutes.

-

If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

-

Cover the flask with a watch glass and allow it to cool slowly to room temperature.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold isopropanol.

-

Allow the crystals to air dry on the filter paper or in a desiccator to remove the final traces of solvent.

Visualization of the Recrystallization Workflow

Caption: Recrystallization Workflow Diagram

Visualization of Troubleshooting "Oiling Out"

Caption: Troubleshooting "Oiling Out"

References

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

Sources

Structural Elucidation and Isomeric Differentiation of (2E)-3-(thiophen-2-yl)but-2-enoic Acid

A Comparative NMR Guide for Synthetic Chemists

Executive Summary

Product Focus: (2E)-3-(thiophen-2-yl)but-2-enoic acid Alternative/Impurity: (2Z)-isomer Application: Bioisosteric scaffold in drug discovery (e.g., mPGES-1 inhibitors, anti-inflammatory agents).

This guide provides a technical framework for the definitive structural characterization of (2E)-3-(thiophen-2-yl)but-2-enoic acid using 1H NMR spectroscopy. In synthetic workflows—particularly Horner-Wadsworth-Emmons (HWE) or Wittig olefinations—discriminating between the desired (E)-isomer and the thermodynamic or kinetic (Z)-alternative is critical for biological activity. This document outlines the spectral "fingerprints" required to validate stereochemistry without relying solely on X-ray crystallography.

Comparative Analysis: (2E) vs. (2Z) Isomers[1]

The primary challenge in synthesizing 3-substituted-2-enoic acids is controlling and verifying the geometry of the trisubstituted double bond. The (2E) configuration places the bulky thiophene ring trans to the carboxylic acid group, maximizing thermodynamic stability, whereas the (2Z) isomer places them cis, often leading to steric clash.

2.1 Diagnostic Chemical Shift Trends

The following table summarizes the expected chemical shift differences based on anisotropic shielding effects of the carbonyl group.

| Feature | (2E)-Isomer (Target) | (2Z)-Isomer (Alternative) | Mechanistic Rationale |

| Geometry | Thiophene trans to COOH | Thiophene cis to COOH | Defined by CIP priority rules. |

| Methyl Group ( | ~2.50 - 2.65 (Deshielded) | ~2.15 - 2.30 (Shielded) | In (E), Methyl is cis to the anisotropic cone of the C=O group, causing a downfield shift. |

| Vinyl Proton H2 ( | ~6.10 - 6.30 (Shielded) | ~5.80 - 6.00 (Deshielded) | In (E), H2 is trans to the C=O, placing it outside the strongest deshielding zone. |